molecular formula C17H16N2OS B5568981 2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5568981
M. Wt: 296.4 g/mol
InChI Key: ANLGJVFTRXEQLT-UHFFFAOYSA-N
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Description

2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as BBT, is a heterocyclic compound that has shown potential in various scientific research applications. This compound has attracted considerable attention due to its unique structural features and potential therapeutic applications.

Scientific Research Applications

Diversification Through Alkylation Reactions

The compound 2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one serves as a scaffold for diversification through alkylation reactions. By using benzyl chlorides and N-substituted 2-chloroacetamides as alkylating agents, researchers have been able to synthesize monoalkylated products in high yields. This method facilitates the selective introduction of various substituents into the molecule, expanding its potential applications in chemical research and drug discovery (Dzhavakhishvili et al., 2009).

Base Catalyzed Cyclization for Heterocyclic Derivatives

Another significant application involves the synthesis of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives through base-catalyzed reactions. This process utilizes nucleophilic reagents with carbodiimides, obtained via the aza-Wittig reaction, to synthesize a variety of compounds. These derivatives have been characterized and analyzed for their crystal structures, contributing to the understanding of structural modifications on molecular geometry and conformation (Chen & Liu, 2019).

Synthesis Under Microwave Irradiation

The use of microwave irradiation in the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives showcases an efficient, rapid method for compound formation. This technique offers a straightforward approach to generate a variety of derivatives, demonstrating the versatility and adaptability of the 2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold for different synthetic pathways (Abdalha et al., 2011).

Biological Activity Exploration

Research into the synthesis of new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has uncovered compounds with promising anti-inflammatory, CNS depressant, and antimicrobial activities. This exploration into the biological activity of derivatives underscores the potential pharmaceutical applications of the compound and its derivatives (Ashalatha et al., 2007).

properties

IUPAC Name

2-benzyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16-15-12-8-4-5-9-13(12)21-17(15)19-14(18-16)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLGJVFTRXEQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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